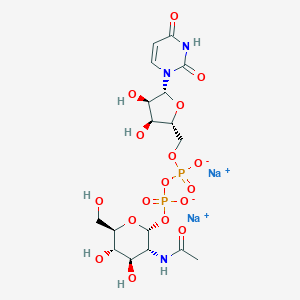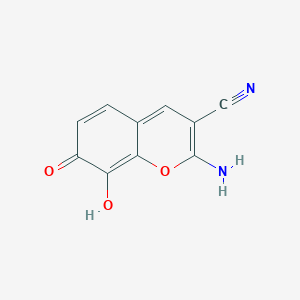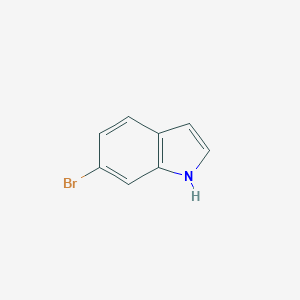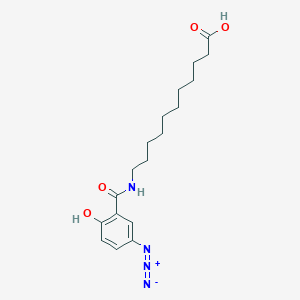
11-(5'-Azidosalicylamido)undecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(5'-Azidosalicylamido)undecanoic acid (ASU) is a chemical compound that has been extensively researched for its biochemical and physiological effects. It was first synthesized in the 1990s and has since been used in various scientific studies.
Mecanismo De Acción
11-(5'-Azidosalicylamido)undecanoic acid inhibits matrix metalloproteinase activity by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate, which in turn prevents the degradation of cartilage.
Efectos Bioquímicos Y Fisiológicos
11-(5'-Azidosalicylamido)undecanoic acid has been shown to reduce cartilage degradation in vitro and in vivo. It also has anti-inflammatory properties, which further contribute to its potential therapeutic applications in the treatment of osteoarthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
11-(5'-Azidosalicylamido)undecanoic acid is a relatively simple compound to synthesize, making it readily available for research purposes. However, its stability in solution can be a limitation, as it can degrade over time. Additionally, its effects on matrix metalloproteinases can be difficult to measure accurately, as these enzymes are involved in a complex network of interactions within the body.
Direcciones Futuras
Further research is needed to fully understand the potential therapeutic applications of 11-(5'-Azidosalicylamido)undecanoic acid. This includes investigating its effects on other enzymes and pathways involved in tissue remodeling, as well as exploring its potential use in combination therapies. Additionally, the development of more stable forms of 11-(5'-Azidosalicylamido)undecanoic acid could improve its usability in research and clinical settings.
Métodos De Síntesis
11-(5'-Azidosalicylamido)undecanoic acid can be synthesized by reacting 11-aminoundecanoic acid with 5'-azidosalicylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction yields 11-(5'-Azidosalicylamido)undecanoic acid, which can be purified by column chromatography.
Aplicaciones Científicas De Investigación
11-(5'-Azidosalicylamido)undecanoic acid has been used in several scientific studies for its potential therapeutic applications. It has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tissue remodeling. This makes it a potential candidate for the treatment of osteoarthritis, as matrix metalloproteinases are involved in the degradation of cartilage.
Propiedades
Número CAS |
151059-75-5 |
|---|---|
Nombre del producto |
11-(5'-Azidosalicylamido)undecanoic acid |
Fórmula molecular |
C18H26N4O4 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
11-[(5-azido-2-hydroxybenzoyl)amino]undecanoic acid |
InChI |
InChI=1S/C18H26N4O4/c19-22-21-14-10-11-16(23)15(13-14)18(26)20-12-8-6-4-2-1-3-5-7-9-17(24)25/h10-11,13,23H,1-9,12H2,(H,20,26)(H,24,25) |
Clave InChI |
FEKPFLXOPXORSK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(=O)NCCCCCCCCCCC(=O)O)O |
SMILES canónico |
C1=CC(=C(C=C1N=[N+]=[N-])C(=O)NCCCCCCCCCCC(=O)O)O |
Otros números CAS |
151059-75-5 |
Sinónimos |
11-(5'-azidosalicylamido)undecanoic acid 11-ASAUA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



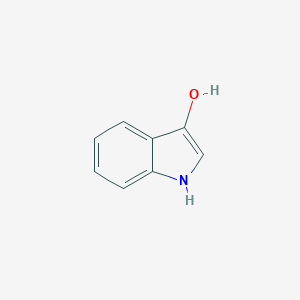
![1-[4-[[4-(2,5-Dioxopyrrol-1-yl)phenyl]diazenyl]phenyl]pyrrole-2,5-dione](/img/structure/B116628.png)
![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]](/img/structure/B116630.png)
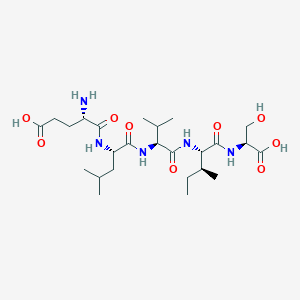
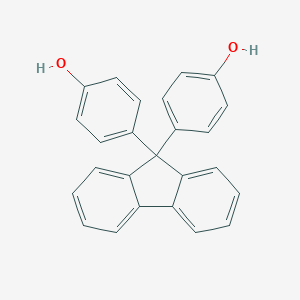
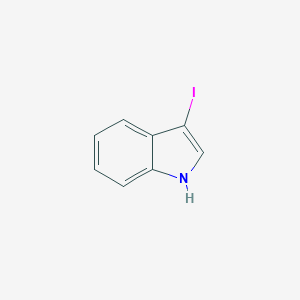
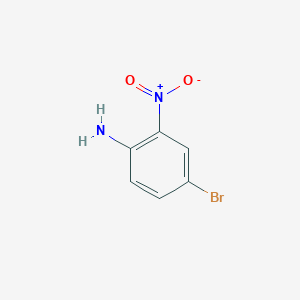
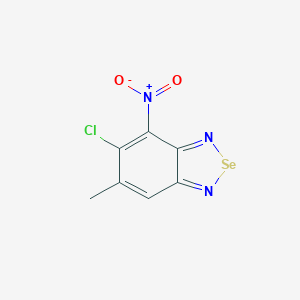
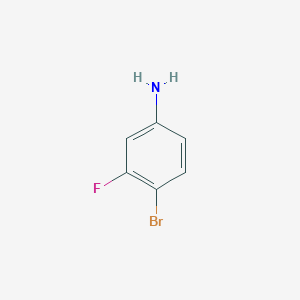
![[(E)-3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropylideneamino]urea](/img/structure/B116654.png)

